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Compound of Interest

Compound Name: 4(1H)-Quinazolinone, 1-methyl-

Cat. No.: B1585260

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-
methyl-4(1H)-quinazolinone (CAS No. 3476-68-4), a heterocyclic compound belonging to the
pharmacologically significant quinazolinone class. This document is intended for researchers,
medicinal chemists, and drug development professionals, offering a synthesized resource on
the compound's physicochemical characteristics, a validated synthesis protocol, detailed
spectroscopic analysis, and a discussion of its biological context. By consolidating this
information, this guide aims to facilitate further research and application of this versatile
chemical scaffold.

Introduction: The Quinazolinone Scaffold

The quinazolinone core, a bicyclic system composed of a benzene ring fused to a pyrimidinone
ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of quinazolinone exhibit an
impressively broad spectrum of biological activities, including anticancer, anti-inflammatory,
antimicrobial, and anticonvulsant properties.[2] The substitution pattern on the quinazolinone
ring system profoundly influences its pharmacological profile, making it a fertile ground for the
development of novel therapeutics.

1-Methyl-4(1H)-quinazolinone is a specific derivative where a methyl group is attached to the
nitrogen at position 1 (N1). This modification blocks the tautomerization possible in the parent
4(1H)-quinazolinone, locking the structure and altering its electronic and steric properties.
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Understanding the foundational chemistry of this specific analog is crucial for its utilization as a
building block or a lead compound in drug discovery programs.

Physicochemical Properties

1-Methyl-4(1H)-quinazolinone is typically a yellow crystalline solid at room temperature.[3] Its
core physicochemical properties are summarized in the table below, compiled from various
chemical data sources. These properties are essential for designing experimental conditions,
including solvent selection for reactions, purification, and formulation.

Property Value Source(s)
CAS Number 3476-68-4 [1112114]
Molecular Formula CoHsN20 [2][4]
Molecular Weight 160.17 g/mol [2][4]
Exact Mass 160.0637 g/mol [4]
Appearance Yellow Crystalline Solid [3]

Melting Point 172.5°C [3]

Boiling Point 296.8 °C (at 760 mmHg) [4]

Density ~1.22 g/lcm3 [3]

Flash Point 133.3°C [4]

Generally soluble in polar
organic solvents like DMSO
N and methanol; limited solubility
Solubility ) - [3]
in non-polar solvents. Solubility
is influenced by pH and

temperature.

LogP 0.93350 [4]

Synthesis and Purification
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The synthesis of 1-methyl-4(1H)-quinazolinone can be reliably achieved through the cyclization
of an N-methylated anthranilic acid derivative. A robust and logical approach involves the
reaction of N-methylisatoic anhydride with formamide.

Rationale of the Synthetic Approach

This method is advantageous due to the commercial availability of the starting materials and
the straightforward nature of the reaction. N-methylisatoic anhydride serves as an ideal
precursor, providing the N-methylated aminobenzoyl moiety.[5] Formamide functions as a
convenient and inexpensive source for the C2 carbon of the quinazolinone ring.[6] The reaction
proceeds via nucleophilic attack of the formamide nitrogen onto the carbonyl of the anhydride,
followed by an intramolecular cyclization and dehydration to yield the aromatic quinazolinone
ring system.

Experimental Protocol: Synthesis of 1-Methyl-4(1H)-
quinazolinone

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine N-methylisatoic anhydride (1.0 eq) and formamide (10-15 eq). Expertise
Note: Using a significant excess of formamide ensures it acts as both the reagent and the
solvent, driving the reaction to completion.

» Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction
progress using Thin Layer Chromatography (TLC) until the starting material is consumed
(typically 2-4 hours).

o Work-up: Allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly
pour the warm mixture into a beaker containing cold deionized water (approx. 10 volumes)
while stirring. Trustworthiness Note: Pouring the warm solution into cold water facilitates the
precipitation of the organic product while keeping inorganic impurities dissolved.

« [solation: Collect the resulting precipitate by vacuum filtration. Wash the crude solid
thoroughly with cold deionized water (3x) to remove residual formamide.

 Purification: Dry the crude solid under vacuum. For higher purity, recrystallize the product
from a suitable solvent system, such as ethanol/water or isopropanol. The purity of the final
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product should be assessed by melting point determination and spectroscopic analysis.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 1-methyl-4(1H)-quinazolinone.
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Spectroscopic Characterization

Accurate structural confirmation is paramount. While a comprehensive public dataset for 1-
methyl-4(1H)-quinazolinone is not readily available, the following characterization is predicted
based on its structure and analysis of closely related, well-documented analogs like 4(1H)-
quinazolinone.[7]

Molecular Structure

Caption: Structure of 1-methyl-4(1H)-quinazolinone with atom numbering.

'H NMR Spectroscopy (Predicted)

Solvent: CDCl3 or DMSO-ds
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Proton(s)

N1-CHs

Predicted o
(ppm)

3.6-3.8

Multiplicity

Singlet (s)

Coupling
Constant (J)

N/A

Notes

The N-methyl
group is
expected to be
a sharp
singlet,
deshielded by
the adjacent
nitrogen and
aromatic
system.

H2

8.0-8.2

Singlet (s)

N/A

This proton on
the imine-like
carbon (C2) is
typically a sharp
singlet in the

downfield region.

H5

8.2-84

Doublet of
doublets (dd)

J=8.0,15Hz

The most
deshielded
aromatic proton
due to the
anisotropic effect
of the adjacent

carbonyl group.

H7

77-79

Triplet of
doublets (td)

J=8.0,15Hz

A complex
multiplet
resulting from
coupling to H6,
H8, and a
smaller coupling
to H5.

H8

76-7.8

Doublet (d)

J=8.0Hz

Coupled
primarily to H7.
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| H6 | 7.4 - 7.6 | Triplet (t) | J = 8.0 Hz | Coupled to H5 and H7. |

3C NMR Spectroscopy (Predicted)

Solvent: CDCIz or DMSO-ds

Carbon(s) Predicted & (ppm) Notes

The carbonyl carbon is the
most downfield signal,

C4 (C=0) 160 - 165 L
characteristic of an
amide/lactam.[8]

The imine-like carbon (C2)

C2 145 - 148 appears significantly
downfield.

Quaternary carbon at the ring

C8a 147 - 149 T ,
junction, deshielded by N1.

Cc7 133 - 136 Aromatic CH.

C5 127 - 129 Aromatic CH.

C8 126 - 128 Aromatic CH.

C6 125 - 127 Aromatic CH.

uaternary carbon at the rin
Cda 120 - 123 Q Y d

junction.

| N1-CHs | 34 - 37 | The N-methyl carbon signal appears in the aliphatic region. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.
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Wavenumber (cm~—?) Vibration Type Expected Appearance

3100 - 3000 Aromatic C-H Stretch Medium to weak bands.[9]

Weak bands from the methyl
group.

2980 - 2850 Aliphatic C-H Stretch

Strong, sharp absorption. This
~1670 - 1650 C=0 Stretch (Amide) is a key diagnostic peak for the
quinazolinone core.[10]

Medium to strong bands,

characteristic of the
~1615, ~1570 C=C & C=N Stretch _ _

heterocyclic and aromatic

rings.

| 1300 - 1000 | C-N Stretch | Medium intensity bands. |

Mass Spectrometry (Predicted)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a

prominent molecular ion peak.

m/z Interpretation Notes

This peak corresponds to
the molecular weight of

160 [M]* (Molecular lon)
the compound and should
be clearly visible.
A common fragmentation
pathway for quinazolinones is
132 [M-COJ*

the loss of carbon monoxide.

[6]

| 131 | [M - CHO]* | Loss of a formyl radical is also a plausible fragmentation. |

Biological Context and Potential Applications
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While specific biological studies on 1-methyl-4(1H)-quinazolinone are not extensively reported,
the broader quinazolinone family is a cornerstone of medicinal chemistry. Compounds sharing
this core structure have been investigated and developed for a vast array of therapeutic
targets.

o Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases,
such as the Epidermal Growth Factor Receptor (EGFR), making them valuable in oncology.

[2]

o CNS Activity: The sedative-hypnotic effects of methaqualone, a well-known quinazolinone,
highlight the scaffold's ability to modulate central nervous system targets. Other derivatives
have shown anticonvulsant and antipsychotic potential.

» Antimicrobial and Anti-inflammatory Properties: The quinazolinone ring has been
incorporated into numerous compounds demonstrating significant antibacterial, antifungal,
and anti-inflammatory effects.

The introduction of the N1-methyl group in 1-methyl-4(1H)-quinazolinone provides a fixed
structural element that can be used as a starting point or a reference compound in structure-
activity relationship (SAR) studies. Its defined geometry and electronic properties make it an
excellent fragment for building more complex molecules aimed at these and other biological
targets.

Conclusion

1-Methyl-4(1H)-quinazolinone is a foundational member of the quinazolinone class of
heterocyclic compounds. This guide has detailed its key physicochemical properties, provided
a reliable synthesis protocol, and offered a comprehensive, predicted spectroscopic profile to
aid in its identification and characterization. Grounded in the rich pharmacological history of its
parent scaffold, this compound represents a valuable tool for chemists and pharmacologists
exploring new therapeutic frontiers. The data and protocols presented herein are intended to
provide a solid, authoritative foundation for future research and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

